molecular formula C23H20N4O B2597308 (E)-4-methyl-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285536-82-4

(E)-4-methyl-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2597308
CAS RN: 1285536-82-4
M. Wt: 368.44
InChI Key: YVRGSEMVEKGKKY-LFVJCYFKSA-N
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Description

The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the naphthalene structure suggests that the compound may have interesting optical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, naphthalene derivatives are often synthesized using a “building-blocks approach” connected through a-bond, double bond, and triple bond .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives is typically characterized by a central naphthalene ring, which is a planar structure composed of two fused benzene rings .


Chemical Reactions Analysis

Naphthalene derivatives are often used in the fabrication of organic semiconductor materials . They can be used in single-component and two-component modes, suggesting that they can participate in a variety of chemical reactions .

Scientific Research Applications

Multi-Analyte Detection

A novel fluorescent sensor composed of a naphthalene group and a pyrazole carbohydrazide, similar in structure to the compound , has shown excellent selectivity and sensitivity for Zn2+ and Mg2+ ions detection. This sensor is based on the chelation-enhanced fluorescence (CHEF) effect and has potential applications in monitoring intracellular metal ion levels in living cells, which could be crucial for various biomedical research and diagnostic applications (Dhara et al., 2016).

Pharmacological Potential

Research into heterocyclic novel derivatives, including compounds with structural similarities to the queried chemical, has been conducted to assess their potential in pharmacological applications. These studies include toxicity assessments, tumor inhibition capabilities, and antioxidant, analgesic, and anti-inflammatory actions. Such compounds have shown promise in various assays, indicating their potential use in developing new therapeutic agents (Faheem, 2018).

Anticancer Evaluation

Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. These studies involve the preparation of certain derivatives and their reaction with various agents to assess their potential as anticancer agents. This research provides a foundation for developing new cancer treatments by exploring the biological activity of such compounds (Gouhar et al., 2015).

Conformational Analysis for Cancer Therapy

A series of compounds, including 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, have been studied for their potential application in prostate cancer therapy. These studies include detailed conformational analyses and biological activity assessments at the androgen receptor, providing insights into their mechanism of action and therapeutic potential (Blanco et al., 2012).

Mechanism of Action

The mechanism of action of naphthalene derivatives in organic semiconductors involves the interaction between the donor and the acceptor, mediated by the π-system .

Safety and Hazards

Naphthalene and its derivatives are typically classified as hazardous substances. They are often classified as flammable solids and suspected carcinogens .

Future Directions

Naphthalene derivatives are being extensively researched for their potential applications in optoelectronic devices and other functional materials . Their unique properties make them promising candidates for the development of new organic semiconductor materials .

properties

IUPAC Name

4-methyl-N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-15-21(18-9-4-3-5-10-18)25-26-22(15)23(28)27-24-16(2)19-13-12-17-8-6-7-11-20(17)14-19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGSEMVEKGKKY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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